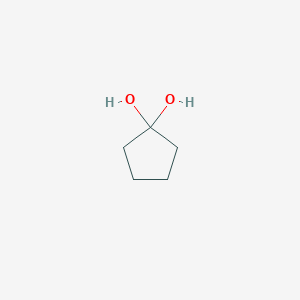

Cyclopentane-1,1-diol

Description

Structure

3D Structure

Properties

CAS No. |

108653-06-1 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

cyclopentane-1,1-diol |

InChI |

InChI=1S/C5H10O2/c6-5(7)3-1-2-4-5/h6-7H,1-4H2 |

InChI Key |

UYDJAHJCGZTTHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Cyclopentane-1,1-diol from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopentane-1,1-diol, a geminal diol, from its corresponding ketone, cyclopentanone (B42830). The synthesis primarily involves the hydration of the carbonyl group, a reversible reaction that can be catalyzed by either acid or base. Due to the equilibrium favoring the ketone, the synthesis and isolation of pure this compound present unique challenges. This document details the theoretical background, experimental methodologies, and characterization data for this transformation.

Theoretical Background

The synthesis of this compound from cyclopentanone is a classic example of nucleophilic addition to a carbonyl group, specifically the hydration of a ketone. The reaction involves the addition of a water molecule across the carbon-oxygen double bond to form a geminal diol.

The equilibrium for the hydration of most simple ketones, including cyclopentanone, lies significantly to the left, favoring the ketone. This is due to the inherent stability of the carbonyl group and the steric hindrance in the geminal diol. However, the rate of this hydration can be significantly increased by the presence of an acid or a base catalyst.

Acid-Catalyzed Hydration: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydration: Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. The resulting alkoxide is then protonated by water to yield the geminal diol.

Experimental Protocols

While the equilibrium favors cyclopentanone, it is possible to prepare aqueous solutions containing this compound for in-situ reactions or spectroscopic analysis. The following are detailed experimental protocols for the acid- and base-catalyzed hydration of cyclopentanone.

Acid-Catalyzed Synthesis of this compound (Aqueous Solution)

This protocol aims to establish an equilibrium mixture in an aqueous solution for analytical or further reactive purposes.

Materials:

-

Cyclopentanone (C₅H₈O)

-

Deionized Water (H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water.

-

While stirring, slowly add 5.0 g (0.059 mol) of cyclopentanone to the water.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture to achieve a pH of approximately 1-2.

-

Stir the mixture vigorously at room temperature (20-25°C) for 24 hours to allow the equilibrium to be established.

-

The resulting solution will contain an equilibrium mixture of cyclopentanone and this compound. This solution can be used for spectroscopic analysis or as a source of the diol for subsequent reactions.

Base-Catalyzed Synthesis of this compound (Aqueous Solution)

This protocol provides an alternative method using a base catalyst to achieve equilibrium.

Materials:

-

Cyclopentanone (C₅H₈O)

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

In a 100 mL round-bottom flask with a magnetic stir bar, dissolve a catalytic amount of sodium hydroxide (e.g., 0.1 g) in 50 mL of deionized water to achieve a pH of approximately 12-13.

-

To the stirring basic solution, add 5.0 g (0.059 mol) of cyclopentanone.

-

Stir the mixture at room temperature (20-25°C) for 24 hours to facilitate the establishment of the hydration equilibrium.

-

The final solution will contain both cyclopentanone and this compound at equilibrium.

Note on Isolation: Due to the unfavorable equilibrium, isolating pure, crystalline this compound is challenging as the equilibrium will shift back towards the ketone upon removal of water. Specialized techniques such as low-temperature crystallization or derivatization would be required for isolation.

Data Presentation

The following tables summarize key quantitative data for cyclopentanone and its hydrated form, this compound.

Table 1: Physical and Chemical Properties

| Property | Cyclopentanone | This compound |

| Molecular Formula | C₅H₈O | C₅H₁₀O₂ |

| Molar Mass | 84.12 g/mol | 102.13 g/mol |

| Appearance | Colorless liquid | Typically in aqueous solution |

| Boiling Point | 130.6 °C | Decomposes back to cyclopentanone and water |

| Density | 0.951 g/cm³ | Not applicable (in solution) |

| Solubility in Water | 15.6 g/100 mL at 20 °C | Soluble (in equilibrium with ketone) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Cyclopentanone | This compound (Predicted/Observed in D₂O) |

| ¹³C NMR (δ, ppm) | ~220 (C=O), ~38 (α-CH₂), ~23 (β-CH₂) | ~95 (C(OH)₂), ~40 (α-CH₂), ~24 (β-CH₂) |

| ¹H NMR (δ, ppm) | ~2.0 (t, 4H, α-CH₂), ~1.8 (quintet, 4H, β-CH₂) | ~1.7 (t, 4H, α-CH₂), ~1.6 (quintet, 4H, β-CH₂) |

| IR (cm⁻¹) | ~1745 (strong, C=O stretch) | ~3400 (broad, O-H stretch), ~1100 (C-O stretch) |

Mandatory Visualizations

Reaction Scheme

Caption: Reaction scheme for the reversible hydration of cyclopentanone.

Experimental Workflow: Acid-Catalyzed Hydration

Caption: Workflow for the acid-catalyzed synthesis of this compound.

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydration of Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed hydration of cyclopentanone (B42830), a fundamental reaction in organic chemistry with implications in various fields, including drug development and synthesis. The document details the reaction mechanism, presents available quantitative data, outlines experimental protocols for its study, and provides visualizations of the key pathways. The reversible addition of water to the carbonyl group of cyclopentanone is catalyzed by acid, proceeding through a gem-diol intermediate. This guide serves as a technical resource for researchers seeking a deeper understanding of this reaction.

Introduction

The hydration of ketones, including cyclic ketones like cyclopentanone, is a classic example of nucleophilic addition to a carbonyl group. In the presence of an acid catalyst, a molecule of water adds across the carbon-oxygen double bond to form a geminal diol (gem-diol).[1][2] This reaction is a reversible equilibrium process. For most simple ketones, the equilibrium lies significantly to the left, favoring the ketone over the hydrate.[2] However, the position of this equilibrium and the rate at which it is established are influenced by electronic and steric factors. Understanding the mechanism and kinetics of this reaction is crucial for controlling reaction outcomes and for applications in areas such as drug design, where the hydration of carbonyl-containing compounds can affect their biological activity.

The Reaction Mechanism

The acid-catalyzed hydration of cyclopentanone proceeds through a three-step mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the highly electronegative oxygen atom of the carbonyl group by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a protonated gem-diol intermediate.[2]

-

Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst and yielding the final gem-diol product (cyclopentane-1,1-diol).[2]

This entire process is reversible, with each step being in equilibrium.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydration of cyclopentanone.

Caption: Acid-catalyzed hydration of cyclopentanone mechanism.

Quantitative Data

However, a study on the rates of oxygen exchange in cycloalkanones provides information on the relative reactivity. The rate constants for the acid-catalyzed oxygen exchange of cyclopentanone were determined, which is mechanistically related to the hydration reaction.

For comparative purposes, the equilibrium constant (Khydr) for the hydration of cyclohexanone (B45756) has been reported. Given the similarities in ring strain and electronic effects, the values for cyclopentanone are expected to be in a similar order of magnitude, though potentially slightly higher due to the greater relief of torsional strain upon moving from an sp² to an sp³ hybridized center in a five-membered ring compared to a six-membered ring.

| Parameter | Value (for Cyclohexanone) | Reference |

| Equilibrium Constant (Khydr) | ~0.02 | [4] |

Note: This data is for cyclohexanone and serves as an estimate. Specific quantitative data for cyclopentanone hydration is sparse in the reviewed literature.

Experimental Protocols

The study of the acid-catalyzed hydration of cyclopentanone can be approached through various experimental techniques, primarily focused on determining the reaction kinetics and the position of the equilibrium. The following are detailed methodologies for key experiments.

Determination of Reaction Kinetics using UV-Vis Spectroscopy

This method monitors the change in absorbance of the carbonyl group's n→π* transition to determine the rate of hydration.

Objective: To determine the rate constant for the acid-catalyzed hydration of cyclopentanone.

Materials:

-

Cyclopentanone

-

Hydrochloric acid (HCl) or other strong acid

-

Deionized water

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of cyclopentanone of known concentration in a suitable solvent (e.g., acetonitrile) that does not absorb in the region of interest.

-

Prepare a stock solution of the acid catalyst (e.g., 1 M HCl) in deionized water.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure the absorbance at the λmax of the n→π* transition of cyclopentanone (around 285 nm).

-

Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).

-

-

Kinetic Run:

-

Pipette a known volume of the cyclopentanone stock solution into a quartz cuvette.

-

Add a known volume of deionized water.

-

Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

-

Initiate the reaction by adding a known volume of the acid catalyst stock solution to the cuvette. Start the stopwatch simultaneously.

-

Quickly mix the solution by inverting the cuvette (sealed with a cap) a few times.

-

Immediately place the cuvette back into the spectrophotometer and start recording the absorbance at fixed time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to reach equilibrium or proceed significantly.

-

-

Data Analysis:

-

The concentration of cyclopentanone at any time 't' is proportional to the absorbance at that time, according to the Beer-Lambert law (A = εbc).

-

The reaction follows pseudo-first-order kinetics under conditions where the concentration of water and the acid catalyst are in large excess and remain effectively constant.

-

Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at equilibrium. The slope of the resulting straight line will be equal to -kobs, where kobs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k) can be determined by dividing kobs by the concentration of the acid catalyst.

-

Experimental Workflow: UV-Vis Kinetics

Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.

Determination of Equilibrium Constant using NMR Spectroscopy

This method utilizes the difference in chemical shifts between the ketone and the gem-diol to determine their relative concentrations at equilibrium.

Objective: To determine the equilibrium constant (Keq) for the acid-catalyzed hydration of cyclopentanone.

Materials:

-

Cyclopentanone

-

Deuterated water (D₂O)

-

Deuterated acid (e.g., DCl in D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

In an NMR tube, accurately weigh a known amount of cyclopentanone.

-

Add a known volume of D₂O containing a known concentration of the deuterated acid catalyst.

-

Thoroughly mix the contents of the NMR tube.

-

-

NMR Measurement:

-

Acquire a ¹H NMR spectrum of the sample at a constant temperature.

-

Identify the characteristic signals for cyclopentanone (e.g., the α-protons) and the gem-diol. The gem-diol protons will typically be at a different chemical shift.

-

-

Data Analysis:

-

Integrate the area under the peaks corresponding to the cyclopentanone and the gem-diol.

-

The ratio of the integrals is proportional to the molar ratio of the two species at equilibrium.

-

The equilibrium constant (Keq) is calculated using the following equation: Keq = [this compound] / ([Cyclopentanone][H₂O])

-

Since the concentration of water is large and essentially constant, a simplified equilibrium constant (K'eq) can be calculated as: K'eq = [this compound] / [Cyclopentanone] = (Integral of gem-diol) / (Integral of cyclopentanone)

-

Experimental Workflow: NMR Equilibrium

Caption: Workflow for equilibrium analysis via NMR spectroscopy.

Conclusion

The acid-catalyzed hydration of cyclopentanone is a well-established reaction that proceeds through a three-step mechanism involving protonation, nucleophilic attack, and deprotonation. While specific quantitative kinetic and thermodynamic data for cyclopentanone are not extensively reported, the principles governing this reaction are well understood from studies of other carbonyl compounds. The experimental protocols outlined in this guide, utilizing UV-Vis and NMR spectroscopy, provide robust methods for researchers to investigate the kinetics and equilibrium of this important reaction. A deeper understanding of these parameters is essential for professionals in drug development and other scientific fields where the reactivity of carbonyl compounds is of central importance.

References

An In-depth Technical Guide on the Stability of Cyclopentane-1,1-diol in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentane-1,1-diol, the geminal diol (gem-diol) hydrate (B1144303) of cyclopentanone (B42830), exists in a dynamic equilibrium with its ketone counterpart in aqueous solutions. This equilibrium predominantly favors the less stable cyclopentanone, rendering the isolation of the diol challenging under normal conditions. The inherent instability of this compound is a critical consideration in synthetic chemistry, drug formulation, and analytical sciences where aqueous environments are prevalent. This technical guide provides a comprehensive overview of the stability of this compound, presenting key thermodynamic and kinetic data, detailed experimental protocols for its characterization, and a discussion of the factors influencing the ketone-hydrate equilibrium.

The Cyclopentanone-Cyclopentane-1,1-diol Equilibrium

In an aqueous medium, cyclopentanone undergoes a reversible nucleophilic addition of water to form this compound. This equilibrium is a fundamental aspect of carbonyl chemistry.

The reaction can be represented as:

Cyclopentanone + H₂O ⇌ this compound

The position of this equilibrium is described by the hydration equilibrium constant, Khyd.

Factors Influencing the Equilibrium

The stability of gem-diols, including this compound, is influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups near the carbonyl carbon destabilize the ketone and favor the formation of the gem-diol. Conversely, electron-donating groups stabilize the ketone, shifting the equilibrium to the left.

-

Steric Hindrance: Bulky substituents on the carbonyl compound can disfavor the formation of the sp³ hybridized gem-diol, thus favoring the ketone.

-

Ring Strain: The conversion of an sp² hybridized carbonyl carbon in a cyclic ketone to an sp³ hybridized carbon in the corresponding gem-diol can alter the ring strain. For cyclopentanone, the change in ring strain is not a dominant factor driving the equilibrium towards the hydrate.

-

pH: The hydration reaction is subject to both acid and base catalysis. While catalysts increase the rate at which equilibrium is reached, they do not alter the position of the equilibrium itself.[1]

-

Temperature: The thermodynamic parameters of the hydration reaction dictate the effect of temperature on the equilibrium position.

Quantitative Analysis of the Equilibrium

Precise quantitative data is essential for understanding and predicting the behavior of cyclopentanone in aqueous systems. The following tables summarize the key thermodynamic parameters for the hydration of cyclopentanone to form this compound.

| Parameter | Value | Units | Reference |

| Equilibrium Constant (Khyd) at 25 °C | 0.023 | dimensionless | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |

| Standard Gibbs Free Energy Change (ΔG°) | +2.3 | kcal/mol | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |

| Standard Enthalpy Change (ΔH°) | -5.4 | kcal/mol | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |

| Standard Entropy Change (ΔS°) | -25.8 | cal/mol·K | Wiberg, K. B.; Morgan, K. M.; Maltz, H. J. Am. Chem. Soc.1994 , 116, 11067-11077. |

Table 1: Thermodynamic Data for the Hydration of Cyclopentanone in Aqueous Solution.

Note: The equilibrium constant, Khyd, is defined as [this compound] / [Cyclopentanone]. A value less than 1 indicates that the equilibrium favors the ketone form.

Experimental Protocols

The determination of the equilibrium and thermodynamic parameters for ketone hydration relies on spectroscopic techniques that can differentiate between the ketone and the gem-diol in solution.

Determination of the Hydration Equilibrium Constant by Variable Temperature ¹H NMR Spectroscopy

This method allows for the direct observation and quantification of both cyclopentanone and this compound at equilibrium over a range of temperatures.

Methodology:

-

Sample Preparation: Prepare a solution of cyclopentanone in a deuterated aqueous solvent (e.g., D₂O) of known concentration. A typical concentration range is 0.1-0.5 M.

-

NMR Acquisition: Acquire ¹H NMR spectra of the sample at a series of accurately controlled temperatures (e.g., in 5-10 °C increments from 25 °C to 65 °C).

-

Spectral Analysis: Identify the distinct resonances for the α-protons of cyclopentanone and the corresponding protons of this compound.

-

Integration: Carefully integrate the signals corresponding to both the ketone and the diol at each temperature.

-

Calculation of Khyd: The equilibrium constant at each temperature is calculated from the ratio of the integrated peak areas, corrected for the number of protons contributing to each signal. Khyd = (Integral of diol protons / Number of diol protons) / (Integral of ketone protons / Number of ketone protons)

-

Thermodynamic Analysis (Van't Hoff Plot): Plot ln(Khyd) versus 1/T (in Kelvin). The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. ΔG° can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Determination of the Hydration Equilibrium Constant by UV-Vis Spectroscopy

This technique is based on the difference in the UV-Vis absorption spectra of the carbonyl group in cyclopentanone and the non-absorbing gem-diol.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of cyclopentanone in a non-aqueous solvent where hydration does not occur (e.g., cyclohexane).

-

Prepare a series of aqueous solutions of cyclopentanone with known concentrations.

-

-

Spectral Acquisition:

-

Measure the UV-Vis spectrum of the cyclopentanone solution in the non-aqueous solvent to determine the molar absorptivity (ε) of the pure ketone at its λmax (the wavelength of maximum absorbance for the n→π* transition of the carbonyl group).

-

Measure the UV-Vis spectra of the aqueous solutions of cyclopentanone.

-

-

Data Analysis:

-

Using the Beer-Lambert law (A = εcl), calculate the concentration of the unhydrated cyclopentanone in the aqueous solutions using the molar absorptivity determined in the non-aqueous solvent.

-

The concentration of the hydrated form (this compound) is determined by subtracting the concentration of the unhydrated ketone from the total concentration of cyclopentanone initially added.

-

-

Calculation of Khyd: Khyd = [this compound] / [Cyclopentanone]

Visualizations

Ketone-Hydrate Equilibrium Pathway

Caption: Reversible equilibrium between cyclopentanone and this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for thermodynamic analysis via variable temperature NMR.

Conclusion

The stability of this compound in aqueous solution is intrinsically linked to its equilibrium with cyclopentanone. Quantitative data reveals that the ketone form is significantly more stable at room temperature. The thermodynamic parameters provided in this guide offer a predictive framework for the behavior of this system under varying temperature conditions. The detailed experimental protocols for NMR and UV-Vis spectroscopy serve as a practical resource for researchers investigating this and similar ketone-hydrate equilibria. A thorough understanding of this equilibrium is paramount for professionals in fields where the interaction of cyclic ketones with aqueous environments is a critical factor.

References

An In-depth Technical Guide on the Equilibrium Constant for Cyclopentane-1,1-diol and Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical equilibrium between cyclopentanone (B42830) and its hydrated form, cyclopentane-1,1-diol. The equilibrium is a fundamental aspect of carbonyl chemistry, with implications in reaction kinetics, product stability, and the behavior of carbonyl-containing compounds in aqueous environments, a crucial consideration in pharmaceutical and biological systems.

Introduction

The reversible addition of water to a carbonyl group, known as hydration, results in the formation of a geminal diol (gem-diol). In the case of cyclopentanone, this equilibrium leads to the formation of this compound. While for many simple ketones this equilibrium lies far to the left, favoring the carbonyl compound, the thermodynamics are influenced by factors such as sterics, electronics, and ring strain. Understanding the quantitative aspects of this equilibrium is essential for predicting the behavior of cyclopentanone derivatives in aqueous media and for the design of molecules with desired stability and reactivity profiles.

The Chemical Equilibrium

The hydration of cyclopentanone is a reversible reaction that can be catalyzed by either acid or base. The equilibrium can be represented as follows:

Cyclopentanone + Water ⇌ this compound

The position of this equilibrium is described by the equilibrium constant, Keq, which is defined as:

Keq = [this compound] / ([Cyclopentanone] * [Water])

In aqueous solutions where water is the solvent, its concentration is considered constant and is incorporated into the equilibrium constant, denoted as Khyd:

Khyd = [this compound] / [Cyclopentanone]

Quantitative Thermodynamic Data

The thermodynamic parameters for the hydration of cyclopentanone in an aqueous solution have been determined experimentally. The key values for the equilibrium constant (Khyd), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) provide a complete picture of the thermodynamic landscape of this reaction.

| Thermodynamic Parameter | Value | Units |

| Equilibrium Constant (Khyd) at 25 °C | 0.022 | dimensionless |

| Standard Enthalpy Change (ΔH°) | -4.1 ± 0.3 | kcal/mol |

| Standard Entropy Change (ΔS°) | -22.3 ± 1.0 | cal/(mol·K) |

Data sourced from Wiberg, K. B., Morgan, K. M., & Maltz, H. (1994). Thermochemistry of Carbonyl Reactions. 6. A Study of Hydration Equilibria. Journal of the American Chemical Society, 116(24), 11067–11077.

The negative enthalpy change indicates that the hydration reaction is exothermic, favoring the formation of the gem-diol at lower temperatures. The negative entropy change reflects the decrease in disorder as two molecules (cyclopentanone and water) combine to form a single molecule (this compound).

Experimental Protocol: Determination of the Equilibrium Constant by Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a detailed methodology for determining the equilibrium constant for the hydration of cyclopentanone, based on the approach described in the scientific literature.

Materials and Instrumentation

-

Cyclopentanone: High purity, freshly distilled.

-

Deuterated Water (D2O): NMR grade.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature probe.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Micropipettes: For accurate liquid handling.

Sample Preparation

-

A stock solution of cyclopentanone in a non-aqueous deuterated solvent (e.g., acetone-d6) can be prepared for accurate dispensing of small quantities. However, for direct measurement in water, neat cyclopentanone is used.

-

In a clean, dry NMR tube, a precise volume of D2O is added.

-

A small, accurately known amount of cyclopentanone is added to the D2O in the NMR tube. The concentration should be such that clear, well-resolved NMR signals are obtained. A typical concentration is in the range of 0.1 to 0.5 M.

-

The sample is thoroughly mixed to ensure homogeneity.

-

The NMR tube is sealed to prevent any evaporation.

NMR Data Acquisition

-

The NMR spectrometer is tuned and shimmed on the prepared sample to obtain optimal resolution.

-

A standard proton (1H) NMR spectrum is acquired.

-

To determine the equilibrium constant at different temperatures, the sample is allowed to equilibrate at each desired temperature for a sufficient amount of time (e.g., 15-20 minutes) before acquiring the spectrum. A typical temperature range for a van't Hoff analysis is 25 °C to 55 °C, with spectra taken at regular intervals (e.g., every 5-10 °C).

-

For quantitative analysis, it is crucial to ensure that the spectra are acquired under conditions that allow for accurate integration of the signals. This includes a sufficiently long relaxation delay (D1) to allow for full relaxation of the protons between scans.

Data Analysis

-

The 1H NMR spectrum will show distinct signals for cyclopentanone and this compound. The α-protons of cyclopentanone typically appear as a triplet around 2.0-2.2 ppm, while the protons of the gem-diol will have different chemical shifts.

-

The integrals of the signals corresponding to the ketone and the diol are carefully measured. Let Iketone be the integral of a specific set of protons in cyclopentanone (e.g., the α-protons) and Idiol be the integral of a corresponding set of protons in the diol.

-

The molar ratio of the two species is calculated from the integrals, taking into account the number of protons each signal represents. For example, if both signals represent the same number of protons, the ratio of the integrals directly gives the molar ratio.

-

The equilibrium constant, Khyd, is then calculated as:

Khyd = (Idiol / ndiol) / (Iketone / nketone)

where nketone and ndiol are the number of protons giving rise to the integrated signals for the ketone and diol, respectively.

-

For the determination of ΔH° and ΔS°, a van't Hoff plot is constructed by plotting ln(Khyd) versus 1/T (where T is the temperature in Kelvin). The slope of the resulting line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

Visualization of the Equilibrium

The following diagram illustrates the reversible chemical equilibrium between cyclopentanone and this compound.

Caption: Reversible equilibrium between cyclopentanone and this compound.

Spectroscopic Characterization of Cyclopentane-1,1-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,1-diol, a geminal diol, is a molecule of significant interest due to its role as the hydrated form of cyclopentanone (B42830). Its inherent instability and existence in equilibrium with its parent ketone in aqueous media present unique challenges for spectroscopic characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on in-situ analysis of the equilibrium mixture. It details predicted and comparative data for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for the preparation and spectroscopic analysis of this compound in an aqueous environment and presents a logical workflow for its characterization.

Introduction

Geminal diols, or 1,1-diols, are organic compounds characterized by two hydroxyl groups attached to the same carbon atom. They are typically unstable intermediates in the hydration of aldehydes and ketones. This compound (C₅H₁₀O₂) is the geminal diol formed from the hydration of cyclopentanone.[1] Due to the equilibrium nature of this reaction, isolating pure this compound is challenging, making its direct spectroscopic characterization difficult.[1] Therefore, spectroscopic analysis is typically performed on the equilibrium mixture of cyclopentanone and this compound in an aqueous solvent. Understanding the spectroscopic signatures of the diol within this mixture is crucial for studying reaction kinetics, mechanisms, and its potential role in biological systems and as a synthetic intermediate.

Predicted and Comparative Spectroscopic Data

Due to the transient nature of this compound, obtaining experimental spectra of the pure compound is not feasible under standard conditions. The following tables summarize the predicted spectroscopic data for this compound, alongside experimental data for the parent compound, cyclopentane, and its corresponding ketone, cyclopentanone, for comparative purposes.

Infrared (IR) Spectroscopy

The key distinguishing feature in the IR spectrum of an aqueous solution of cyclopentanone would be the appearance of bands associated with the O-H and C-O stretching of the diol and a decrease in the intensity of the C=O stretching band of the ketone.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Cyclopentanone (cm⁻¹) | Cyclopentane (cm⁻¹) |

| O-H | Stretching (broad) | 3200 - 3600 | - | - |

| C-H | Stretching | 2850 - 3000 | 2870 - 2965 | ~2900 |

| C=O | Stretching | - | ~1740 (strong) | - |

| C-O | Stretching | 1000 - 1100 | - | - |

| C-H | Bending | ~1450 | ~1465 | ~1460 |

Table 1: Predicted and Comparative Infrared Spectroscopy Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an aqueous solvent (like D₂O), the NMR spectra would show signals for both cyclopentanone and this compound, with the relative integration of the peaks reflecting the equilibrium position.

¹H NMR Spectroscopy

| Compound | Proton Environment | Predicted Chemical Shift (δ, ppm) | Cyclopentanone (in CDCl₃) (δ, ppm) | Cyclopentane (in CDCl₃) (δ, ppm) |

| This compound | -OH | 4.0 - 6.0 (broad, solvent dependent) | - | - |

| -CH₂- (adjacent to C(OH)₂) | 1.7 - 1.9 | 2.0 - 2.2 | 1.51 | |

| -CH₂- (beta to C(OH)₂) | 1.5 - 1.7 | 1.8 - 2.0 | 1.51 | |

| Cyclopentanone | -CH₂- (adjacent to C=O) | - | 2.0 - 2.2 | - |

| -CH₂- (beta to C=O) | - | 1.8 - 2.0 | - |

Table 2: Predicted and Comparative ¹H NMR Spectroscopy Data.

¹³C NMR Spectroscopy

The most significant indicator of the presence of this compound in a ¹³C NMR spectrum is the appearance of a signal for the quaternary carbon bonded to two oxygen atoms.

| Compound | Carbon Environment | Predicted Chemical Shift (δ, ppm) | Cyclopentanone (in CDCl₃) (δ, ppm) | Cyclopentane (in CDCl₃) (δ, ppm) |

| This compound | C -1 (C(OH)₂) | 90 - 100 | - | - |

| C -2,5 | 35 - 45 | 38.2 | 25.8 | |

| C -3,4 | 20 - 30 | 23.2 | 25.8 | |

| Cyclopentanone | C =O | - | 219.8 | - |

| C -2,5 | - | 38.2 | - | |

| C -3,4 | - | 23.2 | - |

Table 3: Predicted and Comparative ¹³C NMR Spectroscopy Data.

Mass Spectrometry

Standard electron ionization (EI) mass spectrometry of an aqueous sample containing this compound is expected to primarily detect the dehydrated product, cyclopentanone.[1]

| Compound | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Notes |

| This compound | 102.13 (expected, but likely unobserved) | 84, 56, 42, 41 | The spectrum would be dominated by the fragmentation pattern of cyclopentanone due to rapid dehydration (loss of H₂O, 18 Da) in the ion source. |

| Cyclopentanone | 84.12 | 56, 42, 41 | The molecular ion is readily observed. |

| Cyclopentane | 70.13 | 55, 42, 41 | The molecular ion is observed, with the base peak typically at m/z = 42. |

Table 4: Predicted and Comparative Mass Spectrometry Data.

Experimental Protocols

The following protocols describe the preparation of an aqueous solution of cyclopentanone to form this compound in situ and the subsequent analysis using various spectroscopic techniques.

Sample Preparation for In-Situ Analysis

-

Materials : Cyclopentanone (≥99% purity), Deuterium oxide (D₂O, 99.9 atom % D) for NMR analysis, deionized water for IR and MS analysis.

-

Procedure for NMR Analysis :

-

In a clean NMR tube, add approximately 0.5 mL of D₂O.

-

Add 1-2 drops of cyclopentanone to the D₂O.

-

Cap the NMR tube and shake vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the hydration equilibrium.

-

Allow the solution to equilibrate at room temperature for at least 30 minutes before analysis.

-

-

Procedure for IR Analysis :

-

Prepare a 10% (v/v) solution of cyclopentanone in deionized water.

-

Acquire a background spectrum of deionized water using the appropriate IR cell (e.g., CaF₂ plates for transmission).

-

Acquire the spectrum of the cyclopentanone solution.

-

Subtract the background spectrum of water to observe the signals from both cyclopentanone and this compound.

-

-

Procedure for Mass Spectrometry (Electrospray Ionization - ESI) :

-

Prepare a dilute solution of cyclopentanone in a 1:1 mixture of water and a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1-10 µg/mL.

-

Introduce the sample into the ESI-MS system via direct infusion. ESI is a softer ionization technique that may offer a better chance of observing the hydrated species compared to EI.

-

Spectroscopic Analysis

-

IR Spectroscopy :

-

Instrument : Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode : Transmission or Attenuated Total Reflectance (ATR).

-

Scan Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Analysis : Look for the appearance of a broad O-H stretch band around 3200-3600 cm⁻¹ and C-O stretch bands around 1000-1100 cm⁻¹, and a decrease in the intensity of the cyclopentanone C=O stretch at ~1740 cm⁻¹.

-

-

NMR Spectroscopy :

-

Instrument : 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR :

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate the signals corresponding to cyclopentanone and the predicted signals for this compound to determine the equilibrium ratio. The broad -OH signal may be difficult to integrate accurately.

-

-

¹³C NMR :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Identify the characteristic signal for the C1 carbon of the diol between 90-100 ppm and the carbonyl carbon of the ketone around 220 ppm. The relative peak heights can give an indication of the equilibrium position.

-

-

-

Mass Spectrometry :

-

Instrument : Mass spectrometer with an Electrospray Ionization (ESI) source.

-

Mode : Positive ion mode.

-

Analysis : Look for an ion at m/z 103.1 ([M+H]⁺ of the diol) and potentially a sodium adduct at m/z 125.1 ([M+Na]⁺). The ion at m/z 85.1 ([M+H]⁺ of the ketone) will also be present. The relative intensities will depend on the equilibrium and ionization efficiencies.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the equilibrium relationship with its parent ketone.

Conclusion

The spectroscopic characterization of this compound requires an approach that acknowledges its existence in a dynamic equilibrium with cyclopentanone in aqueous solutions. While direct analysis of the pure gem-diol is impractical under normal conditions, in-situ spectroscopic methods such as IR, NMR, and soft-ionization MS can provide valuable information about its structure and the position of the equilibrium. By comparing the spectra of the aqueous mixture to that of the parent ketone and related stable compounds, the characteristic signals of this compound can be identified. The protocols and data presented in this guide offer a framework for researchers to effectively study this and other unstable geminal diols, which is essential for a deeper understanding of their chemical and biological significance.

References

Navigating the Elusive Spectra: A Technical Guide to the Predicted ¹H and ¹³C NMR of Cyclopentane-1,1-diol

For Immediate Release

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for cyclopentane-1,1-diol. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift libraries. The actual observed chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 3.0 - 5.0 | Singlet (broad) | 2H |

| -CH₂ (C2, C5) | 1.7 - 1.9 | Triplet | 4H |

| -CH₂ (C3, C4) | 1.5 - 1.7 | Quintet | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (Quaternary Carbon, C(OH)₂) | 90 - 100 |

| C2, C5 | 35 - 45 |

| C3, C4 | 20 - 30 |

The Cyclopentanone-Cyclopentane-1,1-diol Equilibrium

In solution, particularly in the presence of protic solvents like water or alcohols, cyclopentanone (B42830) exists in equilibrium with its hydrated form, this compound. The position of this equilibrium is dependent on the solvent and temperature. An NMR spectrum of a sample of cyclopentanone in a protic solvent would likely show signals for both species.

Caption: The reversible hydration of cyclopentanone to form this compound.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample or dispense 20-50 µL of a liquid sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the ketone-diol equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended for accurate peak intensities, especially for quaternary carbons.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

-

Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.

This technical guide provides a foundational understanding of the expected NMR characteristics of this compound. Researchers investigating this or similar compounds can utilize this information as a reference for spectral interpretation and for designing appropriate experimental strategies.

An In-depth Technical Guide to the Infrared Spectroscopy of Geminal Diols from Cyclic Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of geminal diols derived from cyclic ketones. Due to the inherent instability of many simple geminal diols, this guide combines theoretical data with established principles to offer a robust framework for their study. Geminal diols, or hydrates of ketones, are crucial intermediates in various chemical and biological processes, and understanding their spectroscopic signatures is vital for mechanistic and structural studies.

Introduction to Geminal Diols from Cyclic Ketones

Geminal diols are organic compounds featuring two hydroxyl groups attached to the same carbon atom. They are formed through the hydration of a carbonyl group, an equilibrium process that is typically unfavorable for simple ketones.[1] The stability of a geminal diol is influenced by several factors, including the electronic effects of neighboring substituents and ring strain. For cyclic ketones, the formation of a geminal diol can alleviate ring strain, particularly in smaller ring systems, by changing the hybridization of the carbonyl carbon from sp² to sp³. However, for common cyclic ketones such as cyclobutanone, cyclopentanone, and cyclohexanone, the equilibrium lies significantly towards the ketone form, making the isolation of the corresponding geminal diols challenging. Consequently, their characterization often relies on in situ spectroscopic methods and theoretical calculations.

Synthesis and Formation of Geminal Diols from Cyclic Ketones

The primary method for the formation of geminal diols from cyclic ketones is the direct hydration of the carbonyl group. This reaction is a reversible nucleophilic addition of water to the ketone.

Reaction Mechanism: Hydration of a Cyclic Ketone

The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, followed by proton transfer to form the geminal diol. This process can be catalyzed by either acid or base.

Caption: Equilibrium between a cyclic ketone and its corresponding geminal diol.

Infrared Spectroscopy of Cyclic Ketones and Their Geminal Diols

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key to identifying geminal diols is to observe the disappearance of the strong carbonyl (C=O) stretch of the parent ketone and the appearance of characteristic O-H and C-O stretching vibrations of the diol.

Characteristic Vibrational Frequencies of Cyclic Ketones

The table below summarizes the characteristic C=O stretching frequencies for cyclobutanone, cyclopentanone, and cyclohexanone. Ring strain significantly influences this frequency, with smaller rings exhibiting higher frequency stretches.

| Cyclic Ketone | Ring Size | C=O Stretching Frequency (cm⁻¹) |

| Cyclobutanone | 4 | ~1785 |

| Cyclopentanone | 5 | ~1750 |

| Cyclohexanone | 6 | ~1715 |

Predicted Infrared Frequencies of Geminal Diols from Cyclic Ketones

Due to the instability of simple cyclic geminal diols, experimental IR data is scarce. The following table presents theoretically calculated vibrational frequencies for 1,1-cyclobutanediol, 1,1-cyclopentanediol, and 1,1-cyclohexanediol. These values provide a reference for identifying these species in situ. The most prominent bands are the O-H stretching, C-O stretching, and O-C-O bending modes.

| Geminal Diol | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| 1,1-Cyclobutanediol | O-H Stretch (Broad) | ~3200 - 3600 |

| C-H Stretch | ~2850 - 3000 | |

| O-C-O Asymmetric Stretch | ~1060 | |

| O-C-O Symmetric Stretch | ~1030 | |

| 1,1-Cyclopentanediol | O-H Stretch (Broad) | ~3200 - 3600 |

| C-H Stretch | ~2850 - 3000 | |

| O-C-O Asymmetric Stretch | ~1055 | |

| O-C-O Symmetric Stretch | ~1025 | |

| 1,1-Cyclohexanediol | O-H Stretch (Broad) | ~3200 - 3600 |

| C-H Stretch | ~2850 - 3000 | |

| O-C-O Asymmetric Stretch | ~1050 | |

| O-C-O Symmetric Stretch | ~1020 |

Note: These are predicted values and may vary from experimental results.

Key Spectroscopic Features for Identification

The conversion of a cyclic ketone to its geminal diol can be monitored by observing the following changes in the IR spectrum:

-

Disappearance of the C=O stretch: The strong absorption between 1715-1785 cm⁻¹ will diminish.

-

Appearance of a broad O-H stretch: A broad band will appear in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

Appearance of C-O stretches: New bands corresponding to the C-O single bonds of the diol will appear in the 1000-1200 cm⁻¹ region. The O-C-O symmetric and asymmetric stretches are particularly diagnostic.

Caption: Key regions in the IR spectrum of a geminal diol.

Experimental Protocol for In Situ Infrared Analysis

Given the transient nature of these geminal diols, a detailed protocol for their in situ generation and analysis is crucial. The following is a representative experimental procedure.

Objective: To monitor the hydration of a cyclic ketone to its corresponding geminal diol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Materials:

-

Cyclic ketone (e.g., cyclohexanone)

-

Deuterated water (D₂O) (to minimize interference from water's O-H bend)

-

ATR-FTIR spectrometer equipped with a liquid flow cell or a diamond ATR crystal.

Procedure:

-

Spectrometer Setup: Configure the ATR-FTIR spectrometer to collect spectra in the 4000-600 cm⁻¹ range.

-

Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

-

Initial Spectrum of Ketone: Apply a small amount of the neat cyclic ketone to the ATR crystal and record its spectrum. This will serve as the reference for the C=O stretching frequency.

-

In Situ Hydration: Introduce a stream of D₂O saturated with the cyclic ketone to the ATR flow cell, or add a drop of D₂O directly onto the ketone sample on the ATR crystal.

-

Time-Resolved Spectroscopy: Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) to monitor the changes in the spectrum over time.

-

Data Analysis:

-

Observe the decrease in the intensity of the C=O absorption peak of the ketone.

-

Look for the appearance of a broad O-D stretching band (around 2400-2700 cm⁻¹ for D₂O) and new bands in the C-O stretching region (1000-1200 cm⁻¹).

-

Plot the absorbance of the C=O and the new C-O bands as a function of time to study the kinetics of the hydration equilibrium.

-

Caption: Experimental workflow for in situ ATR-FTIR analysis.

Conclusion

The infrared spectroscopic study of geminal diols from cyclic ketones presents a unique challenge due to their inherent instability. However, a combination of theoretical calculations and in situ experimental techniques like ATR-FTIR provides a powerful approach for their characterization. By monitoring the disappearance of the characteristic ketone C=O stretch and the emergence of O-H and C-O stretching bands, researchers can gain valuable insights into the structure, stability, and reactivity of these important chemical intermediates. This guide provides the foundational knowledge and methodologies for scientists and professionals to successfully investigate these transient species.

References

Factors Influencing the Stability of Cyclic gem-Diols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal-diols (gem-diols), organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically transient intermediates in the hydration of carbonyl compounds. However, within cyclic frameworks, their stability can be significantly enhanced, leading to their isolation and characterization. This technical guide provides an in-depth exploration of the multifaceted factors governing the stability of cyclic gem-diols. By dissecting the interplay of electronic effects, steric hindrance, ring strain, and hydrogen bonding, this document aims to equip researchers with a comprehensive understanding of the principles that underpin the stabilization of these intriguing structures. Detailed experimental methodologies and quantitative data are presented to facilitate further investigation and application in fields such as medicinal chemistry and materials science.

Introduction

The equilibrium between a carbonyl compound and its corresponding gem-diol is a fundamental concept in organic chemistry. While this equilibrium typically favors the carbonyl form for acyclic ketones and many aldehydes, the incorporation of the gem-diol moiety into a cyclic system introduces a unique set of constraints and interactions that can dramatically shift the equilibrium towards the diol.[1][2] The stability of cyclic gem-diols is not governed by a single factor but rather by a delicate balance of several contributing elements. This guide will systematically examine these factors, providing a robust framework for predicting and controlling the stability of cyclic gem-diols.

Key Factors Affecting Stability

The primary factors influencing the stability of cyclic gem-diols are:

-

Ring Strain: The inherent strain within a cyclic system can be a powerful driving force for the formation and stabilization of a gem-diol.

-

Electronic Effects: The nature of substituents on and adjacent to the gem-diol carbon can profoundly impact its stability through inductive and resonance effects.

-

Steric Hindrance: The spatial arrangement of atoms within the molecule can either stabilize or destabilize the gem-diol structure.

-

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the diol form.

Ring Strain

Ring strain, a combination of angle strain, torsional strain, and transannular strain, is a critical determinant of cyclic gem-diol stability.[3][4][5] The transition from a trigonal planar (sp²) carbonyl carbon to a tetrahedral (sp³) gem-diol carbon is often accompanied by a significant change in ring strain.

In small rings, such as cyclopropane (B1198618) and cyclobutane, the C-C-C bond angles are considerably smaller than the ideal 109.5° for an sp³ hybridized carbon.[4] The formation of a gem-diol from the corresponding ketone can alleviate some of this angle strain.[6][7] For instance, the gem-diol of cyclopropanone (B1606653) is more stable than the ketone itself because the change in hybridization from sp² to sp³ allows for a reduction in the severe angle strain of the three-membered ring.[6][8]

In macrocyclic systems, a size-dependent stability trend is observed. Smaller macrocyclic gem-diols tend to be more stable than their corresponding diketones.[8][9][10] Theoretical calculations have shown that the enhanced stability of smaller gem-diol macrocycles is due to their ability to relieve substantial angle strain through sp³ hybridization at the methylene (B1212753) carbon, an effect that diminishes as the ring size increases.[8][9][10][11]

Caption: Alleviation of ring strain drives the equilibrium towards the gem-diol in small cyclic systems.

Electronic Effects

The electronic nature of substituents on the cyclic backbone significantly influences the stability of the gem-diol.

-

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as halogens or nitro groups, on the carbon atom bearing the hydroxyl groups or on adjacent carbons, stabilizes the gem-diol.[1][2][8][12][13][14][15][16] These groups inductively pull electron density away from the central carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. This effect also stabilizes the resulting diol by reducing electron-electron repulsion between the oxygen atoms. A classic example is the exceptional stability of chloral (B1216628) hydrate, the gem-diol of trichloroacetaldehyde.[8][13][16]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl groups, destabilize the gem-diol.[1][12][14][15] These groups increase the electron density on the carbonyl carbon, making it less electrophilic and shifting the equilibrium back towards the ketone or aldehyde.

Caption: Influence of electronic effects on the stability of cyclic gem-diols.

Steric Hindrance

Steric hindrance from bulky substituents near the gem-diol carbon can destabilize the diol form.[8][12][13][14][15] The presence of large groups can lead to steric clash, increasing the overall energy of the molecule and favoring the less crowded carbonyl form.

Hydrogen Bonding

Hydrogen bonding is a powerful stabilizing force for cyclic gem-diols.

-

Intramolecular Hydrogen Bonding: In some cyclic systems, the geometry may allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This creates a stable five- or six-membered ring, which significantly lowers the energy of the gem-diol conformer.[12][14][15][17][18][19]

-

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules (especially water) or with other gem-diol molecules in the crystalline state can provide substantial stabilization.[8][9][13] X-ray diffraction studies of stable macrocyclic gem-diols have revealed extensive hydrogen-bonding networks that contribute to their stability in the solid state.[8][9][11][13]

Caption: Hydrogen bonding as a key stabilizing factor for cyclic gem-diols.

Quantitative Data on gem-Diol Stability

The stability of a gem-diol can be quantified by the equilibrium constant (Khyd) for the hydration of the corresponding carbonyl compound.

| Carbonyl Compound | Khyd | Reference(s) |

| Formaldehyde | 1 x 10³ | [2] |

| Acetaldehyde | 1.2 | [20] |

| Propionaldehyde | 1.24 | [20] |

| Acetone | 1 x 10⁻³ | [2] |

| Hexafluoroacetone | 1 x 10⁶ | [2] |

Structural data from single-crystal X-ray diffraction of stable macrocyclic gem-diols reveal O-C-O bond angles of approximately 111°.[8][9][11]

Experimental Protocols for Stability Assessment

The stability of cyclic gem-diols can be investigated using a combination of spectroscopic, crystallographic, and thermal analysis techniques.

Synthesis of Stable Cyclic gem-Diols

A common method for the synthesis of stable cyclic gem-diols, particularly macrocyclic ones, involves the acid hydrolysis of the corresponding ketal precursors at low temperatures (-25 °C).[8][9][11]

Workflow:

Caption: General workflow for the synthesis of stable cyclic gem-diols.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The hydroxyl protons of a gem-diol typically appear as a singlet in the spectrum.[13][21] The chemical shift can provide information about the electronic environment and hydrogen bonding.

-

¹³C NMR: The carbon atom bearing the two hydroxyl groups gives a characteristic signal in the range of δ = 90-100 ppm.[13][22] This is a key diagnostic peak to distinguish the gem-diol from the corresponding carbonyl compound, which appears at a much lower field (δ > 190 ppm).

-

Crystallographic Analysis

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles (such as the O-C-O angle), and details of intermolecular interactions like hydrogen bonding networks in the solid state.[8][9][11]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of isolated cyclic gem-diols. The temperature at which the gem-diol loses a molecule of water to revert to the ketone provides a measure of its stability.[9][11]

Conclusion

The stability of cyclic gem-diols is a complex interplay of ring strain, electronic effects, steric hindrance, and hydrogen bonding. A thorough understanding of these factors is crucial for the rational design and synthesis of stable gem-diols for various applications in drug development, materials science, and coordination chemistry. By leveraging the experimental techniques outlined in this guide, researchers can further explore the fascinating chemistry of these unique functional groups and unlock their full potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Geminal diol - Wikipedia [en.wikipedia.org]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. On what factors does the stability of gemicial diols depend except hy - askIITians [askiitians.com]

- 13. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]

- 14. expertsmind.com [expertsmind.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. quora.com [quora.com]

- 17. Page loading... [guidechem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. echemi.com [echemi.com]

- 20. The Reversible Hydration of Carbonyl Compounds in Aqueous Solution. Part I, The Keto/Gem‐diol Equilibrium | Semantic Scholar [semanticscholar.org]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Decisive Role of Ring Strain in the Formation of Cyclopentane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of geminal diols from cyclic ketones is a finely balanced equilibrium, significantly influenced by the inherent ring strain of the cyclic system. This technical guide provides an in-depth analysis of the thermodynamic and mechanistic aspects governing the hydration of cyclopentanone (B42830) to form cyclopentane-1,1-diol. By examining the interplay of angle, torsional, and steric strain, we elucidate why cyclopentanone exhibits a notable propensity for gem-diol formation compared to its acyclic or larger ring counterparts. This document summarizes key quantitative thermodynamic data, provides detailed experimental protocols for the synthesis and characterization of this compound, and utilizes visualizations to illustrate the underlying chemical principles.

Introduction: The Energetic Landscape of Cyclic Ketones

Ring strain in cycloalkanes arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, torsional strain from the eclipsing of adjacent bonds, and steric strain from non-bonded interactions.[1] In cyclic ketones, the introduction of a carbonyl group alters the geometry and strain energy of the ring. The conversion of a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized carbon upon hydration to a gem-diol directly impacts these strain energies.

Cyclopentanone exists in a puckered envelope or half-chair conformation to alleviate some torsional strain, but it still possesses significant ring strain.[1] The formation of this compound allows for a change in bond angles and a potential reduction in the overall ring strain, thereby influencing the equilibrium position of the hydration reaction.

Thermodynamic Driving Forces: A Quantitative Perspective

The equilibrium for the hydration of a ketone to its corresponding gem-diol is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. For the hydration of cyclopentanone, the relief of ring strain provides a significant enthalpic driving force favoring the formation of this compound.

A seminal study by Wiberg, Morgan, and Maltz in 1994 provided crucial thermodynamic data for the hydration of various carbonyl compounds, including cyclopentanone.[2] The key quantitative data is summarized in the table below.

| Thermodynamic Parameter | Value | Units | Reference |

| Equilibrium Constant (K) | 0.23 | dimensionless | [2] |

| Standard Gibbs Free Energy Change (ΔG°) | +0.8 | kcal/mol | [2] |

| Standard Enthalpy Change (ΔH°) | -5.7 | kcal/mol | [2] |

| Standard Entropy Change (ΔS°) | -21.8 | cal/mol·K | [2] |

| Table 1: Thermodynamic Data for the Hydration of Cyclopentanone in Water at 25 °C. |

The negative enthalpy change (ΔH°) indicates that the hydration of cyclopentanone is an exothermic process, driven by the favorable energy change associated with bond formation and the relief of ring strain. The negative entropy change (ΔS°) reflects the loss of translational and rotational freedom as two molecules (cyclopentanone and water) combine to form a single molecule (this compound). While the entropy change is unfavorable, the significant negative enthalpy change contributes to a small positive Gibbs free energy change, indicating that while the equilibrium lies towards the ketone, a significant amount of the gem-diol is present at equilibrium.

Reaction Mechanism and the Role of Catalysis

The hydration of cyclopentanone to this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydration

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Figure 1: Acid-catalyzed hydration of cyclopentanone.

Base-Catalyzed Hydration

In the presence of a base, a hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. The resulting alkoxide is then protonated by water to yield the gem-diol.

Figure 2: Base-catalyzed hydration of cyclopentanone.

Experimental Protocols

Synthesis of this compound

This protocol describes the acid-catalyzed hydration of cyclopentanone.

Materials:

-

Cyclopentanone (reagent grade)

-

Deionized water

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Diethyl ether (for extraction)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g (0.119 mol) of cyclopentanone and 50 mL of deionized water.

-

Slowly add 0.5 mL of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours to allow the equilibrium to be established.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The remaining viscous liquid is crude this compound.

Purification:

Due to the reversible nature of the hydration, purification by distillation is challenging. The crude product can be analyzed directly or used in subsequent reactions where the presence of residual cyclopentanone is acceptable. For higher purity, column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes can be attempted, though some dehydration on the acidic silica gel may occur.

Spectroscopic Characterization

The formation of this compound can be confirmed by spectroscopic methods.

1H NMR Spectroscopy:

The proton NMR spectrum of a mixture of cyclopentanone and this compound in a suitable solvent (e.g., D₂O or acetone-d₆) will show distinct signals for both species.

-

Cyclopentanone: A multiplet around δ 2.0-2.2 ppm corresponding to the eight equivalent protons.

-

This compound: A multiplet for the methylene (B1212753) protons adjacent to the diol carbon, and another multiplet for the other methylene protons. The hydroxyl protons will appear as a broad singlet, the position of which is dependent on concentration and temperature.

13C NMR Spectroscopy:

The carbon NMR spectrum provides a clear distinction between the ketone and the gem-diol.

-

Cyclopentanone: A signal for the carbonyl carbon will be observed at a characteristic downfield shift (around δ 220 ppm). The methylene carbons will appear at a higher field.

-

This compound: The signal for the carbon bearing the two hydroxyl groups will appear in the range of δ 90-100 ppm.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool to monitor the disappearance of the carbonyl group.

-

Cyclopentanone: A strong, sharp absorption band corresponding to the C=O stretch will be present around 1745 cm⁻¹.

-

This compound: This C=O stretching band will be significantly diminished or absent. A broad absorption band in the region of 3200-3600 cm⁻¹ will appear, characteristic of the O-H stretching of the hydroxyl groups. A C-O stretching band will also be observed in the fingerprint region (around 1000-1200 cm⁻¹).

The Role of Ring Strain in Favoring Hydration

The key to understanding the favorable thermodynamics of cyclopentanone hydration lies in the concept of I-strain (internal strain). This refers to the change in ring strain when the coordination number and hybridization of a ring atom are altered.

Figure 3: The concept of I-strain in the hydration of cyclopentanone.

In cyclopentanone, the sp²-hybridized carbonyl carbon prefers a bond angle of 120°. However, the constraints of the five-membered ring force this angle to be smaller, leading to angle strain. Furthermore, the planarity imposed by the double bond contributes to torsional strain due to eclipsing interactions of the adjacent C-H bonds.

Upon hydration, the carbonyl carbon rehybridizes to sp³, which has an ideal bond angle of 109.5°. This value is closer to the internal angles of a puckered cyclopentane (B165970) ring, thus relieving some of the angle strain. The increased flexibility of the sp³-hybridized ring also allows for a more staggered conformation of the C-H bonds, reducing torsional strain. While the introduction of two hydroxyl groups increases steric hindrance, the overall relief of angle and torsional strain provides a net enthalpic stabilization for the formation of this compound.

Conclusion

The formation of this compound from cyclopentanone is a thermodynamically controlled process significantly influenced by the inherent ring strain of the five-membered ring. The relief of angle and torsional strain upon the conversion of the sp² carbonyl carbon to an sp³ diol carbon provides a substantial enthalpic driving force for the hydration reaction. While the equilibrium favors the ketone, a significant concentration of the gem-diol exists, a phenomenon less pronounced in less strained cyclic ketones like cyclohexanone (B45756) or in acyclic ketones. Understanding the role of ring strain is crucial for predicting the reactivity of cyclic carbonyl compounds and for designing synthetic strategies that leverage these thermodynamic principles. This guide provides the foundational knowledge, quantitative data, and experimental context for researchers and professionals working in the fields of organic synthesis and drug development.

References

Quantum Chemical Insights into the Stability of Cyclopentane-1,1-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,1-diol, the geminal diol derivative of cyclopentanone (B42830), represents a molecule of significant interest in theoretical and applied chemistry. Geminal diols are typically unstable, existing in a delicate equilibrium with their corresponding carbonyl compounds and water. The stability of these structures is governed by a complex interplay of steric, electronic, and conformational factors. In cyclic systems, ring strain introduces an additional critical determinant of stability. This technical guide provides an in-depth analysis of the quantum chemical calculations used to investigate the stability of this compound. It details the computational methodologies, presents key quantitative data, and illustrates the underlying principles governing its conformational preferences and thermodynamic equilibrium with cyclopentanone. This document is intended to serve as a comprehensive resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction: The Challenge of Geminal Diol Stability

Geminal diols, or hydrates of carbonyl compounds, are generally transient species, with the equilibrium often favoring the dehydrated carbonyl form.[1] However, several factors can shift this equilibrium towards the diol, including the presence of electron-withdrawing groups, the release of ring strain, and the formation of intramolecular hydrogen bonds.[1][2] In the case of cyclic ketones, the hydration to a gem-diol can be influenced by the change in hybridization of the carbonyl carbon from sp² to sp³, which can alleviate ring strain.[3][4][5] Understanding the stability of this compound is crucial for predicting its potential role as an intermediate in chemical reactions and biological systems.

Quantum chemical calculations offer a powerful tool to dissect the energetic landscape of this compound and its equilibrium with cyclopentanone. These methods can provide precise data on molecular geometries, conformational energies, and the thermodynamic parameters that dictate the stability of the gem-diol.

Theoretical Framework and Key Concepts

The stability of this compound is primarily influenced by three key factors that can be effectively modeled using quantum chemical methods:

-

Ring Strain: Cyclopentane (B165970) exists in non-planar conformations, such as the envelope and half-chair forms, to minimize torsional strain.[6][7] The conversion of the sp²-hybridized carbonyl carbon in cyclopentanone to an sp³-hybridized center in this compound alters the bond angles and can potentially reduce the overall ring strain, thereby stabilizing the diol.[3][4]

-

Intramolecular Hydrogen Bonding: The two hydroxyl groups in this compound can engage in intramolecular hydrogen bonding. The strength and geometry of these bonds can significantly contribute to the stability of specific conformers.[8]

-

Hydration Equilibrium: The relative stability of this compound is ultimately determined by the Gibbs free energy of the hydration reaction of cyclopentanone. A negative Gibbs free energy change indicates that the diol is favored at equilibrium.

The following diagram illustrates the logical workflow for the computational investigation of this compound stability.

Computational Methodologies (Experimental Protocols)

The following protocols outline the standard quantum chemical methods employed for the conformational analysis and stability assessment of this compound.

Conformational Search

A thorough exploration of the potential energy surface of this compound is essential to identify all stable conformers. This is typically achieved through:

-

Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

-

Conformational Search Algorithm: A systematic or stochastic conformational search is performed. Common methods include molecular mechanics-based searches (e.g., using MMFF94 force field) or more advanced techniques like CREST (Conformer-Rotamer Ensemble Sampling Tool).

-

Pre-optimization: The identified unique conformers are pre-optimized at a lower level of theory (e.g., semi-empirical PM6 or a small basis set DFT).

Geometry Optimization and Frequency Calculations

The geometries of all pre-optimized conformers of this compound, as well as cyclopentanone and water, are then fully optimized using a higher level of theory.

-

Method: Density Functional Theory (DFT) is a widely used and accurate method. A common choice is the B3LYP functional with the 6-31G** basis set.[9] For systems where dispersion forces are important, functionals like WB97XD may be employed.

-

Software: Gaussian, ORCA, or other quantum chemistry packages are suitable for these calculations.

-

Optimization Criteria: The geometry is optimized until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Refinement